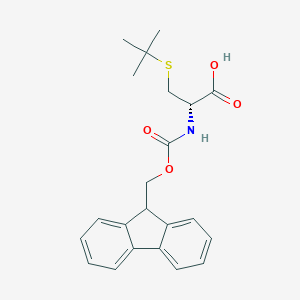

Fmoc-D-cys(tbu)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Cys(tBu)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Cys(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-tert-butyl-D-cysteine, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique structural features, including the base-labile Fmoc protecting group on the α-amino group and the acid-stable tert-butyl (tBu) group on the sulfur atom of the cysteine side chain, make it a valuable building block for the synthesis of complex peptides and proteins. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and key considerations for its incorporation into peptide chains.

Core Chemical Properties

The fundamental chemical and physical properties of Fmoc-D-Cys(tBu)-OH are summarized below, providing essential data for its handling, characterization, and application in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 131766-22-8 | [1][2] |

| Molecular Formula | C₂₂H₂₅NO₄S | [1][3] |

| Molecular Weight | 399.5 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 130-139 °C | [1] |

| Optical Rotation | [a]D20 = +22 ± 3° (c=1.142 in DMF) | [1] |

| Purity (HPLC) | ≥ 97% | [1] |

| Storage Conditions | 2-8°C | [1][4] |

Stability and Reactivity Profile

The strategic placement of protecting groups on the D-cysteine core dictates the stability and reactivity of Fmoc-D-Cys(tBu)-OH, making it highly compatible with the iterative nature of Fmoc-based solid-phase peptide synthesis.

-

Fmoc Group (N-α-protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable under acidic conditions but is readily cleaved by secondary amines, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] This orthogonality is the cornerstone of Fmoc SPPS, allowing for the selective deprotection of the N-terminus before each coupling step.

-

tert-Butyl Group (S-protection): The S-tert-butyl (tBu) group offers robust protection for the thiol side chain of cysteine.[6] It is stable to the basic conditions used for Fmoc group removal and the mildly acidic conditions that might be employed during synthesis.[6][7] The tBu group's high stability necessitates strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), for its removal, which is typically performed during the final cleavage of the peptide from the solid support.[6][7] This ensures that the reactive thiol group remains protected throughout the synthesis, preventing unwanted side reactions like disulfide bond formation.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-D-Cys(tBu)-OH into a peptide sequence relies on carefully executed experimental protocols. The following sections detail the key steps involved in its use in Fmoc SPPS.

General Workflow for Fmoc SPPS

The iterative process of extending a peptide chain using Fmoc-amino acids on a solid support follows a well-defined cycle of deprotection, washing, coupling, and washing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Fmoc-Cys(tBu)-OH | C22H25NO4S | CID 7009544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FMOC-D-CYS(TBU)-OH CAS#: 131766-22-8 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

Fmoc-D-cys(tbu)-OH CAS number

An In-depth Technical Guide to Fmoc-D-Cys(tbu)-OH

Introduction

N-α-Fmoc-S-tert-butyl-D-cysteine, commonly referred to as Fmoc-D-Cys(tbu)-OH, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyl (tBu) group on the sulfur atom of the D-cysteine side chain, makes it an invaluable reagent for the synthesis of complex peptides. The incorporation of D-amino acids, such as D-cysteine, can significantly enhance the proteolytic stability of therapeutic peptides, prolonging their in vivo half-life and improving their pharmacological profiles.[1] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective utilization of Fmoc-D-Cys(tbu)-OH in peptide synthesis.

Core Properties and Specifications

Fmoc-D-Cys(tbu)-OH is a white to off-white solid that is widely used in Fmoc-based solid-phase peptide synthesis.[2] The tert-butyl protecting group on the cysteine thiol is stable under the basic conditions required for Fmoc group removal (typically piperidine in DMF) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[3][4]

Data Presentation

| Property | Value | Source(s) |

| CAS Number | 131766-22-8 | [2][5][6] |

| Molecular Formula | C22H25NO4S | [2][5][6][7] |

| Molecular Weight | 399.5 g/mol | [2][6][7] |

| Appearance | White to off-white solid | [2] |

| Purity (HPLC) | ≥97.0% - ≥98.0% | [8] |

| Storage Temperature | 2-8°C or 4°C | [2][5][8] |

| Boiling Point (Predicted) | 603.4±55.0 °C | [2] |

| Density (Predicted) | 1.237±0.06 g/cm3 | [2] |

| pKa (Predicted) | 3.49±0.10 | [2] |

Applications in Peptide Synthesis and Drug Development

The primary application of Fmoc-D-Cys(tbu)-OH is in the synthesis of peptides with specific structural and functional requirements. The incorporation of a D-cysteine residue can:

-

Enhance Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, leading to a longer biological half-life.[1]

-

Modulate Biological Activity: The stereochemistry of amino acids can have a profound impact on the conformation and binding affinity of peptides to their biological targets.

-

Introduce Structural Constraints: Cysteine residues are unique in their ability to form disulfide bridges, which are critical for the structure and function of many peptides and proteins.[9] The controlled deprotection of the tBu group allows for subsequent disulfide bond formation.[10]

These properties make Fmoc-D-Cys(tbu)-OH a valuable reagent in the development of peptide-based therapeutics for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[1] It is also used in biochemical research to synthesize custom peptides for studying protein-protein interactions and signaling pathways.[1]

Experimental Protocols

The following protocols outline the key steps for the incorporation of Fmoc-D-Cys(tbu)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[9]

-

Drain the DMF from the reaction vessel.

N-α-Fmoc Group Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[11]

-

Agitate the mixture for 5 minutes at room temperature.[11]

-

Drain the piperidine solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9][12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Amino Acid Coupling

Note on Racemization: Cysteine residues are particularly susceptible to racemization during the activation and coupling steps, especially when using standard base-mediated activation methods with phosphonium or uronium reagents like HBTU or HATU.[9][13] To minimize racemization, it is recommended to use carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[9]

-

In a separate vessel, dissolve Fmoc-D-Cys(tbu)-OH (3 equivalents relative to resin loading), HOBt or Oxyma (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.[14]

-

Monitor the coupling reaction for completion using a qualitative method such as the ninhydrin (Kaiser) test.[14] If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (5 times), isopropanol (IPA) (3 times), and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[9]

Peptide Cleavage and Side-Chain Deprotection

-

After the peptide synthesis is complete, wash the final peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.[9]

-

Prepare a cleavage cocktail. A common cocktail for peptides containing acid-labile side-chain protecting groups is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5 v/v/v/w/v). For Cys(tBu)-containing peptides, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) is often sufficient.

-

Add the pre-chilled cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin substitution).[9]

-

Gently agitate the mixture at room temperature for 2-3 hours.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

Peptide Precipitation and Purification

-

Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[9]

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual cleavage byproducts.[9]

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-D-Cys(tbu)-OH.

Caption: Racemization pathway of cysteine during peptide coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. FMOC-D-CYS(TBU)-OH CAS#: 131766-22-8 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. usbio.net [usbio.net]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Fmoc-Cys(tBu)-OH | C22H25NO4S | CID 7009544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc-D-Cys(Trt)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-D-Cys(tBu)-OH: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-S-tert-butyl-D-cysteine (Fmoc-D-Cys(tBu)-OH), a critical building block in modern peptide chemistry. We will delve into its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on detailed experimental protocols and strategic considerations for its use in the development of peptide-based therapeutics.

Core Concepts: Structure and Properties

Fmoc-D-Cys(tBu)-OH is a derivative of the non-proteinogenic amino acid D-cysteine. Its structure is characterized by three key features: the D-enantiomeric configuration of the α-carbon, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and the tert-butyl (tBu) protecting group on the thiol side chain. This specific arrangement of protecting groups allows for its seamless integration into Fmoc-based solid-phase peptide synthesis, a cornerstone of peptide drug discovery and proteomics.

The D-configuration of the cysteine residue imparts enhanced stability to the resulting peptides against enzymatic degradation by proteases, which primarily recognize L-amino acids. The Fmoc group is a base-labile protecting group, readily removed under mild basic conditions, typically with piperidine. This allows for the iterative addition of amino acids to the growing peptide chain. The S-tert-butyl group is a robust, acid-labile protecting group that shields the reactive thiol moiety of the cysteine side chain, preventing unwanted side reactions such as oxidation and disulfide scrambling during synthesis. Its removal requires strong acidic conditions, typically in the final cleavage step from the solid support.

A summary of the key quantitative and qualitative properties of Fmoc-D-Cys(tBu)-OH is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C22H25NO4S | [1] |

| Molecular Weight | 399.5 g/mol | [1] |

| CAS Number | 131766-22-8 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 130-139 °C | [1] |

| Optical Rotation | [α]D20 = +22 ± 3° (c=1.142 in DMF) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Solubility | Good solubility in common SPPS solvents such as DMF and NMP. | [2] |

| Storage | 0-8 °C | [1] |

Experimental Protocols

The successful incorporation of Fmoc-D-Cys(tBu)-OH into a peptide sequence relies on carefully executed experimental protocols. The following sections provide detailed methodologies for the key steps in solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-D-Cys(tBu)-OH

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

Fmoc-protected amino acids

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

(Hexafluorophosphate of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide) (HATU)

-

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H2O) (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation Solvent: Cold diethyl ether

Step 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 3: Amino Acid Coupling

To minimize the risk of racemization, which can be a concern with cysteine derivatives, using a carbodiimide-based activation method is recommended.

-

Pre-activation: In a separate vessel, dissolve Fmoc-D-Cys(tBu)-OH (3-5 equivalents relative to the resin loading) and an activating agent such as HOBt or Oxyma (3-5 equivalents) in DMF.

-

Add the coupling reagent, for example, DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Step 4: Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

The S-tert-butyl group is stable to the standard TFA cleavage conditions used for many other side-chain protecting groups. Therefore, its removal requires a specific, harsher cleavage cocktail.

-

After the final Fmoc deprotection, wash the peptidyl-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. For the removal of the tBu group, a common cocktail is TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2 v/v/v/v). The choice of scavengers is crucial to prevent side reactions.

-

Add the pre-chilled cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin substitution).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3 times).

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Strategic Application: Orthogonal Protection in Disulfide Bond Formation

The use of Fmoc-D-Cys(tBu)-OH is particularly advantageous in the synthesis of peptides containing multiple disulfide bonds. The stability of the tBu group to the standard Fmoc deprotection conditions and its differential lability compared to other cysteine protecting groups (e.g., Trt, Acm) allows for a regioselective or "orthogonal" approach to disulfide bond formation.

For instance, a peptide with two desired disulfide bridges can be synthesized using a combination of Fmoc-Cys(Trt)-OH and Fmoc-D-Cys(tBu)-OH. The Trityl (Trt) group can be selectively removed on-resin using a dilute solution of TFA, allowing for the formation of the first disulfide bond. Subsequently, the tBu group can be removed during the final cleavage with a stronger acid cocktail, enabling the formation of the second disulfide bond.

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates a typical cycle of solid-phase peptide synthesis for the incorporation of a single Fmoc-D-Cys(tBu)-OH residue.

Conclusion

Fmoc-D-Cys(tBu)-OH is an indispensable tool for the synthesis of complex and stable peptides. Its unique structural features, particularly the D-configuration and the robust S-tert-butyl protecting group, provide researchers and drug developers with the means to create novel peptide therapeutics with enhanced pharmacokinetic profiles. The detailed protocols and strategic considerations outlined in this guide are intended to facilitate the successful application of this versatile building block in a variety of research and development settings. Careful execution of these methods will enable the reliable synthesis of high-purity peptides for a wide range of scientific endeavors.

References

An In-depth Technical Guide on the Solubility Profile of Fmoc-D-Cys(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-S-tert-butyl-D-cysteine (Fmoc-D-Cys(tBu)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of D-cysteine residues to enhance peptide stability against enzymatic degradation. The solubility of this reagent in solvents commonly used for coupling reactions is a paramount factor for ensuring high coupling efficiency, minimizing aggregation, and achieving high purity of the final peptide product. This technical guide provides a comprehensive overview of the solubility profile of Fmoc-D-Cys(tBu)-OH, detailed experimental protocols for its determination, and the logical workflows involved. Due to the limited availability of precise quantitative data in public literature for this specific derivative, this guide combines established principles of Fmoc-amino acid solubility with detailed methodologies for empirical determination.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the coupling reaction between the activated carboxyl group of an incoming Fmoc-amino acid and the free N-terminal amine of the growing peptide chain occurs in a solvent-swollen polymer resin. For this reaction to proceed efficiently, the Fmoc-amino acid must be fully dissolved at a sufficient concentration.[1] Poor solubility can lead to several critical issues:

-

Incomplete Coupling: Undissolved particles of the amino acid derivative cannot participate in the reaction, leading to the formation of deletion sequences, which are challenging to separate from the target peptide.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can significantly slow down the coupling rate, requiring extended reaction times and potentially leading to side reactions.

-

Aggregation: The bulky, hydrophobic Fmoc protecting group can cause the amino acid derivatives to aggregate, reducing their effective concentration and hindering reactivity.[2]

Therefore, a thorough understanding of the solubility of Fmoc-D-Cys(tBu)-OH in various solvents is essential for process optimization, troubleshooting, and ensuring the synthesis of high-quality peptides.

Physicochemical Properties of Fmoc-D-Cys(tBu)-OH

A foundational understanding of the molecule's properties is key to interpreting its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 131766-22-8 | [3][4] |

| Molecular Formula | C₂₂H₂₅NO₄S | [3][5] |

| Molecular Weight | 399.50 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline powder | General observation |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Solubility Profile of Fmoc-D-Cys(tBu)-OH

Precise, publicly available quantitative solubility data for Fmoc-D-Cys(tBu)-OH is limited. The following table summarizes the expected solubility based on the known behavior of structurally similar Fmoc-protected amino acids in solvents commonly used in peptide synthesis. These values should be considered as guidelines, and empirical determination is highly recommended for process-critical applications.

| Solvent | Abbreviation | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | High | The most common solvent for SPPS. Complete dissolution is expected at standard coupling concentrations (0.2-0.5 M). May require brief vortexing or sonication. |

| N-Methyl-2-pyrrolidone | NMP | Very High | A stronger solvent than DMF, often used for difficult sequences. Fmoc-D-Cys(tBu)-OH is expected to be highly soluble.[1] |

| Dimethyl Sulfoxide | DMSO | Very High | An excellent solvent for many Fmoc-amino acids, often used as a co-solvent to enhance solubility. |

| Dichloromethane | DCM | Moderate to Low | Less polar than DMF or NMP. While used in some SPPS protocols, the solubility of many Fmoc-amino acids is lower.[1] |

| Tetrahydrofuran | THF | Low | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling, but may be used in solvent mixtures.[1] |

| Acetonitrile | ACN | Low | Used primarily in HPLC mobile phases; poor solvent for dissolving Fmoc-amino acids for synthesis. |

| Water | H₂O | Sparingly Soluble/Insoluble | The large, hydrophobic Fmoc and t-Bu groups render the molecule poorly soluble in aqueous solutions.[7] |

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[8][9] The following protocol details the procedure for quantitatively determining the solubility of Fmoc-D-Cys(tBu)-OH.

Objective

To determine the saturation solubility of Fmoc-D-Cys(tBu)-OH in a specific organic solvent at a defined temperature (e.g., 25°C).

Materials and Equipment

-

Fmoc-D-Cys(tBu)-OH

-

High-purity organic solvents (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and calibrated pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-D-Cys(tBu)-OH (e.g., 50 mg) into several vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure the powder is well-suspended.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant and clarify it by either:

-

Centrifuging the vial at high speed and taking an aliquot from the clear supernatant.

-

Filtering the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will be necessary.

-

-

HPLC Quantification:

-

Calibration Curve: Prepare a series of standard solutions of Fmoc-D-Cys(tBu)-OH with known concentrations. Generate a calibration curve by injecting these standards and plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. Express the final solubility in the desired units (e.g., mg/mL or M).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of Fmoc-D-Cys(tBu)-OH.

Conclusion

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. 131766-22-8|Fmoc-D-Cys(tBu)-OH|BLD Pharm [bldpharm.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Cys(tBu)-OH | C22H25NO4S | CID 7009544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

The Sentinel Thiol: A Technical Guide to the Role of the t-Butyl Protecting Group in Cysteine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amino acid side chains is a cornerstone of modern peptide synthesis and drug development. Among these, the thiol group of cysteine presents a unique set of challenges and opportunities due to its high nucleophilicity and propensity for oxidation. The tert-butyl (t-Bu) protecting group has emerged as a robust and versatile tool for safeguarding this reactive moiety, enabling the synthesis of complex peptides and protein architectures with high fidelity. This in-depth technical guide explores the multifaceted role of the t-butyl protecting group in cysteine chemistry, providing a comprehensive overview of its application, deprotection strategies, and impact on the synthesis of therapeutic peptides.

Core Principles: The t-Butyl Group in Cysteine Protection

The primary function of the S-tert-butyl group is to act as a stable and reliable shield for the cysteine sulfhydryl group during the iterative process of solid-phase peptide synthesis (SPPS). Its chemical stability under a wide range of conditions is a key advantage, particularly in the context of orthogonal protection strategies.[1][2]

Key Characteristics:

-

Stability: The S-t-butyl group is notably stable to the basic conditions required for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group, a mainstay of modern SPPS.[3] It is also resistant to standard acidolytic cleavage cocktails based on trifluoroacetic acid (TFA), which are used to remove many other acid-labile side-chain protecting groups.[4][5]

-

Orthogonality: This stability profile makes the t-butyl group orthogonal to many other commonly used protecting groups, such as the acid-labile trityl (Trt) and methoxytrityl (Mmt) groups. This orthogonality is critical for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins and insulin analogs.[1][6]

-

Applications: The use of Fmoc-Cys(tBu)-OH is prevalent in the synthesis of peptides where a free thiol is not desired immediately after cleavage or where controlled, sequential disulfide bond formation is required.[1][6]

Quantitative Data Summary

The efficiency of deprotection and the prevalence of side reactions are critical considerations in peptide synthesis. The following tables summarize available quantitative data for the deprotection of S-tert-butyl cysteine and common side reactions.

Table 1: Comparison of S-tert-Butyl Cysteine Deprotection Methods

| Deprotection Method | Reagents | Typical Reaction Time | Yield | Key Considerations |

| Mercury(II) Acetate | Hg(OAc)₂ in TFA, followed by β-mercaptoethanol | 3 hours for Hg(OAc)₂ treatment | Generally good | Toxicity of mercury reagents is a major drawback. |

| TFMSA/TFA | Trifluoromethanesulfonic acid in TFA | 45 minutes at 0°C | Good | Harsh acidic conditions may not be suitable for all peptides. |

| TMSBr/Thioanisole/TFA | Trimethylsilyl bromide, thioanisole, TFA, EDT | 30-60 minutes | Good | An alternative to heavy metal-based methods. |

| TIS-mediated Reduction | Trifluoroacetic acid / Triisopropylsilane (98/2) | 12 hours at 37°C | ~20% deprotection | TIS can act as a reducing agent, not just a scavenger.[7] |

Table 2: Common Side Reactions Associated with t-Butyl Chemistry

| Side Reaction | Description | Extent of Reaction | Mitigation Strategies |

| S-tert-butylation | Alkylation of free cysteine thiols by t-butyl cations generated from other protecting groups during cleavage. | Can be significant (e.g., 15.4% to 32.3% depending on conditions)[8] | Use of scavenger cocktails (e.g., TIS, EDT, thioanisole).[8] Optimization of cleavage time and temperature.[8] |

| Racemization | Epimerization at the α-carbon of the C-terminal cysteine during coupling. | Lower compared to Trt-protected cysteine, but still a consideration. | Use of coupling reagents known to suppress racemization (e.g., DIC/Oxyma). |

Experimental Protocols

Detailed and reliable experimental protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures involving S-tert-butyl protected cysteine.

Protocol 1: Deprotection of S-tert-Butyl Cysteine using Mercury(II) Acetate

This protocol describes the removal of the t-butyl group using mercury(II) acetate, a classic but toxic method.

Materials:

-

t-Butyl-protected peptide

-

Trifluoroacetic acid (TFA), ice-cold

-

Mercury(II) acetate [Hg(OAc)₂]

-

10% aqueous acetic acid

-

β-mercaptoethanol

-

Nitrogen gas supply

Procedure:

-

Dissolve the t-butyl-protected peptide in ice-cold TFA (5-10 mg/mL).[4]

-

Under a blanket of nitrogen, add mercury(II) acetate (10 equivalents per t-butyl group) to the solution.[4]

-

Stir the mixture gently at room temperature for 3 hours.[4]

-

Remove the TFA by evaporation under reduced pressure at room temperature.[4]

-

Redissolve the residue in 10% aqueous acetic acid.[4]

-

Add β-mercaptoethanol (20 equivalents per t-butyl group) and let the mixture stand for 5 hours to precipitate mercury salts.[4]

-

Remove the precipitate by centrifugation.[4]

-

Desalt the supernatant containing the deprotected peptide by HPLC.[4]

Protocol 2: Deprotection of S-tert-Butyl Cysteine using TMSBr-Thioanisole/TFA

This method provides a heavy-metal-free alternative for the cleavage of the S-tert-butyl group.[9]

Materials:

-

t-Butyl-protected peptide

-

Trimethylsilyl bromide (TMSBr)

-

Thioanisole

-

Trifluoroacetic acid (TFA)

-

1,2-Ethanedithiol (EDT) (scavenger)

-

Cold diethyl ether

Procedure:

-

Prepare a cleavage cocktail of 1M TMSBr-thioanisole in TFA.

-

Add 1,2-ethanedithiol (EDT) as a scavenger to the cocktail.[9]

-

Treat the protected peptide with the cleavage cocktail at room temperature for 30-60 minutes.[9]

-

Precipitate the deprotected peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.

-

Isolate the peptide pellet by centrifugation.

-

Wash the pellet with cold diethyl ether three times to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

Mandatory Visualizations

Logical Workflow for Orthogonal Protection in Peptide Synthesis

The following diagram illustrates the decision-making process and workflow for employing an orthogonal protection strategy for the synthesis of a peptide with two disulfide bonds, utilizing the S-tert-butyl group in conjunction with the S-trityl group.

Signaling Pathway: Insulin Analogs and Receptor Activation

Peptides synthesized using t-butyl protected cysteine, such as insulin analogs, play a crucial role in understanding and manipulating biological signaling pathways. The following diagram illustrates the insulin signaling pathway and the action of a synthesized insulin analog.

Conclusion

The S-tert-butyl protecting group is an indispensable tool in the arsenal of peptide chemists and drug development professionals. Its inherent stability and orthogonality provide the necessary control for the synthesis of complex, cysteine-rich peptides with precisely defined disulfide bond architectures. While the deprotection conditions can be harsh, the development of alternative, milder methods continues to expand its utility. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with the t-butyl group is paramount for the successful design and synthesis of next-generation peptide therapeutics.

References

- 1. scilit.com [scilit.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primo.bgu.ac.il [primo.bgu.ac.il]

- 5. Semisynthesis of A6–A11 lactam insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc/tBu Strategy

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-amino group protection, in conjunction with tert-butyl (tBu) based side-chain protection, stands as the cornerstone of modern peptide synthesis.[1] This strategy is widely adopted in both academic research and the industrial production of therapeutic peptides due to its mild reaction conditions and high efficiency.[1][2] This technical guide provides a comprehensive overview of the Fmoc/tBu methodology, detailing its core principles, experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of the Fmoc/tBu Strategy

The Fmoc/tBu strategy is predicated on an orthogonal protection scheme, which allows for the selective removal of different classes of protecting groups under distinct chemical conditions.[1][3] This orthogonality is fundamental to the stepwise elongation of the peptide chain on a solid support.

The key tenets of this methodology are:

-

Solid Support : The synthesis is carried out on an insoluble polymeric resin, which simplifies the purification process at each step to simple filtration and washing.[1]

-

Nα-Protection : The base-labile Fmoc group safeguards the α-amino group of the incoming amino acid. This group is stable to acidic conditions but is readily removed by a secondary amine, most commonly piperidine.[1][4]

-

Side-Chain Protection : Reactive amino acid side chains are protected by acid-labile groups, predominantly derived from tert-butyl (tBu) or trityl (Trt) moieties. These groups are resistant to the basic conditions used for Fmoc removal.[1]

-

Peptide Bond Formation : The carboxyl group of the incoming Fmoc-amino acid is activated by a coupling reagent, facilitating its reaction with the free N-terminus of the resin-bound peptide chain.[1]

-

Final Cleavage : Upon completion of the peptide sequence, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[1]

Quantitative Data in Fmoc/tBu SPPS

The efficiency and success of peptide synthesis are governed by several quantitative parameters. The following tables summarize key data points for critical steps in the Fmoc/tBu workflow.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Notes |

| Piperidine | 20% | 2 + 5 minutes | Standard and widely used.[5] |

| Piperidine | 5% | 10 - 30 minutes | Slower, may be used for sensitive sequences.[3][6] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (+ 2% Piperidine) | < 3 minutes | Much faster than piperidine; piperidine is added to scavenge the dibenzofulvene byproduct.[3][7] |

| 4-Methylpiperidine | 20% | Similar to piperidine | An alternative to piperidine with potentially faster reaction rates.[6][8] |

Table 2: Representative Cleavage Cocktails for Final Deprotection

| Cleavage Cocktail | Composition (v/v) | Typical Cleavage Time | Primary Application |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2 - 4 hours | General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[1] |

| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | 1 - 2 hours | A common, less odorous cocktail suitable for many sequences, particularly with modern protecting groups like Arg(Pbf) and Trp(Boc).[1] |

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or side products.[1][2] | Use of protecting groups like Asp(OMpe) or Asp(ODmab) for sensitive sequences; minimizing exposure to strong base.[1] |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide, hindering reaction completion.[1] | Employ high-swelling resins, elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids.[1] |

| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin.[1] | Couple the third amino acid rapidly after deprotection of the second. Use sterically hindered resins like 2-chlorotrityl resin.[1][9] |

| Racemization | Epimerization at the α-carbon of the activated amino acid.[4] | Use of additives like HOBt or Oxyma during coupling. |

Experimental Protocols

The following are detailed methodologies for the key experiments in the Fmoc/tBu SPPS workflow.

Protocol 1: Resin Preparation and Swelling

-

Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes with occasional agitation to ensure complete solvation of the polymer support.[4]

-

Drain the DMF from the reaction vessel.

Protocol 2: Iterative Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide sequence.

-

Fmoc Deprotection :

-

Washing :

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

-

-

Amino Acid Coupling :

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to facilitate activation.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete peptide bond formation.[4]

-

-

Washing :

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

-

Protocol 3: Final Cleavage and Deprotection

-

Final Fmoc Removal : After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2, step 1.

-

Resin Washing and Drying :

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum.

-

-

Cleavage from Resin :

-

Add the appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O) to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours.[1]

-

-

Peptide Isolation :

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]

-

-

Peptide Purification and Drying :

Visualizing the Fmoc/tBu Strategy

Diagrams illustrating the key workflows and chemical transformations provide a clearer understanding of the Fmoc/tBu strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

The Strategic Incorporation of D-Amino Acids in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic substitution of L-amino acids with their D-enantiomers represents a cornerstone of modern peptide chemistry, offering a robust solution to the inherent limitations of native peptides as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies related to the use of D-amino acids in peptide design. By enhancing proteolytic stability, modulating receptor affinity, and improving overall pharmacokinetic profiles, the incorporation of D-amino acids is a critical tool in the development of novel and more effective peptide-based drugs. This document details the quantitative impact of D-amino acid substitution, provides step-by-step experimental protocols, and visualizes key workflows and signaling pathways to equip researchers with the knowledge to harness the full potential of this powerful technique.

Core Principles of D-Amino Acid Incorporation

Naturally occurring peptides are composed almost exclusively of L-amino acids, making them susceptible to rapid degradation by endogenous proteases, which exhibit a high degree of stereospecificity for L-isomers.[1][2] The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, confers significant resistance to this enzymatic breakdown.[1][2] This fundamental advantage leads to a cascade of therapeutic benefits.

Core Benefits:

-

Enhanced Proteolytic Stability: The primary advantage of incorporating D-amino acids is a dramatic increase in resistance to degradation by proteases, leading to a significantly longer in vivo half-life.[1][2]

-

Improved Bioavailability: Increased stability against enzymatic degradation can lead to improved oral and systemic bioavailability of peptide drugs.[1]

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor.[1] This can lead to the development of more potent agonists or selective antagonists.

-

Reduced Immunogenicity: As peptides containing D-amino acids are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to a reduced immunogenic response.[1]

Quantitative Impact of D-Amino Acid Substitution

The substitution of L-amino acids with their D-enantiomers has a quantifiable and often profound impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from studies comparing native L-peptides with their D-amino acid-containing analogs.

Table 1: Comparative Stability of L- and D-Amino Acid-Containing Peptides

| Peptide Analog | Modification | Half-Life (t½) | Assay Conditions | Reference(s) |

| GnRH Analogs | ||||

| GnRH | Native L-peptide | ~5 min | Rat | [3] |

| [D-Phe⁶]-GnRH | D-Phe at position 6 | ~12.5 min | Rat | [3] |

| Somatostatin Analogs | ||||

| Somatostatin (SRIF-14) | Native L-peptide | 2.75 h | Serum | [4] |

| [D-Trp⁸, Msa¹¹]-SRIF | D-Trp at position 8 | 95.8 h | Serum | [4] |

| Sandostatin | D-Phe and D-Trp | ~2 h (subcutaneous) | Human | [5] |

| Lanthionine-Sandostatin | Lanthionine bridge | 2.4 times longer than Sandostatin | Rat brain homogenate | [6] |

| Enkephalin Analogs | ||||

| Met-Enkephalin | Native L-peptide | Rapidly degraded | Mouse brain ultrafiltrate | [7] |

| [D-Ala²]-Enkephalinamide | D-Ala at position 2 | More stable than Met-Enkephalin | Mouse brain ultrafiltrate | [7] |

| Antimicrobial Peptides | ||||

| RDP215 | L-peptide | Degraded in serum | Human serum | [8] |

| 9D-RDP215 | D-amino acid variant | Stable in serum for up to 7 days | Human serum | [8] |

Table 2: Comparative Receptor Binding Affinity of L- and D-Amino Acid-Containing Peptides

| Peptide Analog | Receptor | Binding Affinity (IC₅₀/Kᵢ) | Notes | Reference(s) |

| GnRH Analogs | ||||

| GnRH | GnRH Receptor | ~10⁻⁹ M | [9][10] | |

| [D-Ala⁶]-GnRH (Dalarelin) | GnRH Receptor | Higher affinity than native GnRH | 14 times more potent than native GnRH | [9] |

| Somatostatin Analogs | ||||

| Somatostatin (SRIF-14) | SSTR2 | High affinity | [4] | |

| [D-Trp⁸, Msa⁷]-SRIF | SSTR2 | Higher affinity than SRIF | [4] | |

| Lanthionine-Sandostatin | mSSTR2b | ~50 times weaker than Sandostatin | Increased selectivity for rSSTR5 | [6] |

| Enkephalin Analogs | ||||

| [D-Ala², D-Leu⁵]-Enkephalin (DADLE) | δ-opioid receptor | High affinity | Also binds to μ-opioid receptor | [11][12] |

| GLP-1 Analogs | ||||

| GLP-1 | GLP-1 Receptor | High affinity | [13] | |

| N-terminally modified GLP-1 analogs | GLP-1 Receptor | 2- to 5-fold reduction in affinity | Increased stability against DPP-IV | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic peptide containing a D-amino acid.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-amino acids and Fmoc-D-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

First Amino Acid Coupling (Loading):

-

In a separate vial, dissolve the first Fmoc-L-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Confirm complete coupling using a Kaiser test.

-

-

Fmoc Deprotection:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Subsequent Amino Acid Couplings (including D-amino acid):

-

Repeat the coupling and deprotection steps for each subsequent L- and D-amino acid in the sequence. The procedure for coupling a D-amino acid is identical to that for an L-amino acid.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF (5x) and DCM (5x), and dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Precipitation and Washing:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

HPLC Purification of the Synthetic Peptide

Materials:

-

Crude synthetic peptide

-

Mobile Phase A: 0.1% (v/v) TFA in ultrapure water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

-

Preparative and analytical C18 RP-HPLC columns

-

HPLC system with a UV detector

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the solution through a 0.45 µm syringe filter.

-

Analytical HPLC Method Development:

-

Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

-

Run a scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.

-

Optimize the gradient to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution time of the peptide will improve resolution.

-

-

Preparative HPLC Purification:

-

Switch to a preparative C18 column and equilibrate with the initial mobile phase conditions.

-

Inject the bulk of the crude peptide solution.

-

Run the optimized preparative gradient.

-

Collect fractions corresponding to the peak of the target peptide.

-

-

Fraction Analysis and Pooling:

-

Analyze the purity of each collected fraction using the analytical HPLC method.

-

Pool the fractions that meet the desired purity level (e.g., >98%).

-

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protease Stability Assay

This protocol assesses the resistance of a peptide to degradation by a specific protease.

Materials:

-

Purified peptide stock solution (1 mg/mL)

-

Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

-

Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., 10% Trichloroacetic Acid (TCA))

-

RP-HPLC system

Procedure:

-

Reaction Setup: Prepare a solution of the peptide in the reaction buffer at a final concentration of 100 µg/mL. Pre-warm the solution to 37°C.

-

Initiation of Reaction: Add the protease stock solution to the peptide solution to initiate the degradation (a typical enzyme:substrate ratio is 1:100 w/w). This is the t=0 time point.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Sample Preparation for Analysis: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under these conditions.

Visualizing Workflows and Signaling Pathways

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows in the synthesis and evaluation of D-amino acid-containing peptides.

Signaling Pathway

Desmopressin, a synthetic analog of vasopressin containing a D-arginine at position 8, is a selective agonist for the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR).[14][15] The following diagram illustrates the signaling pathway activated by desmopressin binding to the V2R.

Conclusion and Future Directions

The incorporation of D-amino acids is a powerful and versatile strategy in peptide chemistry for enhancing the therapeutic potential of peptide-based drugs. The increased proteolytic stability, a direct consequence of this modification, addresses one of the most significant limitations of native peptides, paving the way for the development of more effective and bioavailable therapeutics. As our understanding of the structural and functional consequences of D-amino acid substitution continues to expand, so too will our ability to rationally design peptides with finely tuned pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further broadening the therapeutic landscape for this important class of molecules. The continued refinement of synthetic and analytical techniques will be crucial in accelerating the discovery and development of the next generation of D-peptide therapeutics.

References

- 1. Therapeutic Peptide Chemical Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. agilent.com [agilent.com]

- 3. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of potent enkephalin analogs (FK 33-824, D-Ala2, pentafluorophenylalanine-4-enkephalinamide and a dimer of D-Ala2-enkephalin) and D-amino acid substituted derivatives of human beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enkephalin (2-D-Alanine-5-D-Leucine), [Tyrosyl-3,5-3H(N)]-, 250µCi (9.25MBq) | Revvity [revvity.co.jp]

- 13. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Desmopressin | C46H64N14O12S2 | CID 5311065 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules for a vast array of applications in research, diagnostics, and therapeutics.[1] At the heart of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] Its unique chemical properties, particularly its lability under mild basic conditions, have established it as the dominant choice for the temporary protection of the α-amino group of amino acids.[1] This in-depth technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in modern peptide synthesis, detailing the chemical principles, experimental protocols, and critical data that underpin its utility.

The Chemical Foundation of Fmoc-Based SPPS

The Fmoc group is a base-labile protecting group, a characteristic that is central to its application in SPPS.[1] It is chemically stable under a variety of reaction conditions, effectively preventing the amino group from participating in unwanted reactions during peptide bond formation.[3] The Fmoc/tBu orthogonal protection strategy is the cornerstone of this methodology, employing the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the "permanent" protection of reactive amino acid side chains.[1][4] This orthogonality is critical as it allows for the selective removal of the Fmoc group at each cycle of peptide elongation without disturbing the side-chain protecting groups.[1]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] Fmoc-OSu is generally preferred due to its greater stability and reduced potential for side reactions.[4]

Deprotection: The removal of the Fmoc group is a critical and repetitive step in SPPS. It is achieved through a β-elimination mechanism facilitated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] The process involves the abstraction of the acidic proton from the C9 position of the fluorenyl ring system, leading to the cleavage of the carbamate bond and the release of the free amine.[4] The resulting dibenzofulvene (DBF) byproduct is a reactive electrophile that is trapped by the secondary amine (piperidine) to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus of the peptide.[5][7]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is crucial for the successful synthesis of the target peptide. The following tables summarize key quantitative data related to Fmoc deprotection and amino acid coupling.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[8] |

| 10% (v/v) in DMF | High | May require longer reaction times; can be used to potentially minimize base-related side reactions.[8] | |

| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction but may increase the risk of side reactions.[8] | |

| Deprotection Time | 15-30 minutes | - | Typical duration for complete Fmoc removal at room temperature.[3] |

| UV Monitoring | ~301 nm | - | The deprotection can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct.[1] |

Table 1: Typical Fmoc Deprotection Conditions and Outcomes. Data adapted from a study comparing deprotection reagents.[4]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >95 | Low to Moderate |

Table 2: Performance Comparison of Common Coupling Reagents in Fmoc-SPPS. This table summarizes the performance of several widely used coupling reagents.[9]

Experimental Protocols

Detailed and consistent methodologies are paramount for successful peptide synthesis. The following are standard protocols for the key steps in Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.[3][6]

-

Add a suitable solvent, such as DMF or dichloromethane (DCM), to the resin.[6]

-

Allow the resin to swell for at least 30 minutes with gentle agitation to ensure the accessibility of reactive sites.[9][10]

-

Drain the solvent.[10]

Protocol 2: N-terminal Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled peptide-resin.[6][11]

-

Agitate the mixture at room temperature for an initial 2-3 minutes.[4][11]

-

Drain the solution.[11]

-

Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 10-15 minutes to ensure complete deprotection.[4]

-

Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][10]

Protocol 3: Amino Acid Coupling (using HATU)

-

In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HATU in DMF.[4][6]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[6][9]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

-

Agitate the mixture for 1-2 hours at room temperature.[4]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[4]

Protocol 4: Cleavage from the Resin and Side-Chain Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.[1][10]

-

Prepare a cleavage cocktail. A common cocktail for peptides with standard side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.[1]

-

Add the cleavage cocktail to the dried peptide-resin and gently agitate the mixture for 2-3 hours at room temperature.[10]

-

Filter the resin to collect the filtrate containing the cleaved peptide.[10]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][10]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[10]

-

Dry the peptide pellet under vacuum.[1]

Visualizing the Fmoc-SPPS Workflow and Mechanisms

Diagrams are provided below to illustrate the key processes in Fmoc-based solid-phase peptide synthesis.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has facilitated the routine synthesis of complex peptides, including those with sensitive post-translational modifications.[1][12] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications.[1] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the power of Fmoc-SPPS for their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those containing cysteine residues, is a cornerstone of biochemical research and pharmaceutical development. The unique reactivity of the cysteine thiol group, with its propensity for disulfide bond formation, presents both a valuable tool for structural stabilization and a significant challenge during chemical synthesis. This technical guide provides a comprehensive overview of the strategies and methodologies for protecting the cysteine thiol group during peptide synthesis, ensuring the desired peptide sequence is obtained with high purity and yield.

The Critical Need for Cysteine Protection

The sulfhydryl group of cysteine is highly nucleophilic and susceptible to a range of undesirable side reactions during peptide synthesis. These include oxidation, which can lead to unintended disulfide bond formation, and alkylation from reactive species present in the synthesis environment.[1] To prevent these and other side reactions, the thiol group must be "protected" by a temporary chemical modification.[2]

An ideal cysteine protecting group should possess the following characteristics:

-

Stability: It must be stable throughout the repeated cycles of Nα-deprotection and amino acid coupling in solid-phase peptide synthesis (SPPS).[1]

-

Orthogonality: The protecting group should be selectively removable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support. This is particularly crucial for the synthesis of peptides with multiple, defined disulfide bridges.[3]

-

Minimal Side Reactions: The introduction and removal of the protecting group should proceed with high efficiency and without inducing side reactions, such as racemization at the cysteine chiral center.[4]

Common Cysteine Protecting Groups in Peptide Synthesis

A variety of protecting groups have been developed for cysteine, each with its own unique properties and applications. The choice of protecting group is dictated by the overall synthetic strategy, particularly whether the synthesis is conducted in solution (liquid-phase peptide synthesis, LPPS) or on a solid support (SPPS), and the desired disulfide bond architecture of the final peptide.[5][6]

Thiol-Based Protecting Groups

These groups are typically removed by acidolysis, often during the final cleavage of the peptide from the resin.

-

Trityl (Trt): The trityl group is one of the most widely used protecting groups in Fmoc-based SPPS.[2] It is highly labile to trifluoroacetic acid (TFA) and is conveniently removed during the final cleavage step.[7] To prevent the reattachment of the liberated trityl cation to the free thiol, scavengers such as triisopropylsilane (TIS) are essential.[2]

-

4-Methoxytrityl (Mmt): The Mmt group is more acid-labile than the Trt group, allowing for its selective removal on-resin using dilute TFA (1-2%) in dichloromethane (DCM).[1] This property makes it valuable for orthogonal protection strategies where on-resin disulfide bond formation is desired.

-

Diphenylmethyl (Dpm): The Dpm group offers greater stability to dilute TFA compared to the Trt group, but is still cleaved by the standard 95% TFA cleavage cocktail. This differential stability allows for its use in orthogonal schemes with the more labile Mmt group.[7]

Acetamidomethyl (Acm) Group

The acetamidomethyl (Acm) group is stable to the acidic conditions of final cleavage in both Boc and Fmoc SPPS, making it a truly orthogonal protecting group.[8] Its removal requires specific reagents, most commonly iodine or mercury(II) acetate.[1][7] The use of iodine can sometimes lead to the oxidation of other sensitive residues, requiring careful optimization of reaction conditions.[1]

tert-Butyl (tBu) and tert-Butylthio (StBu) Groups

-

tert-Butyl (tBu): The tBu group is stable to TFA and requires strong acids like hydrogen fluoride (HF) or reagents such as mercury(II) acetate for its removal.[1] This makes it orthogonal to Trt and Acm groups.

-

S-tert-butylthio (StBu): The StBu group is also stable to TFA but can be selectively removed under reducing conditions using thiols like dithiothreitol (DTT) or phosphines.[1][9] This provides another layer of orthogonality for complex disulfide bond formation strategies.

Quantitative Comparison of Common Cysteine Protecting Groups

The selection of an appropriate protecting group is a critical decision in peptide synthesis. The following table summarizes the key characteristics and deprotection conditions for some of the most common cysteine protecting groups.

| Protecting Group | Abbreviation | Structure | Deprotection Reagents | Key Features |

| Trityl | Trt | (C₆H₅)₃C- | TFA/scavengers (e.g., TIS) | Commonly used in Fmoc-SPPS; removed during final cleavage.[2] |

| 4-Methoxytrityl | Mmt | 4-CH₃O-C₆H₄-(C₆H₅)₂C- | 1-2% TFA in DCM | More acid-labile than Trt; allows for on-resin deprotection.[1] |

| Acetamidomethyl | Acm | CH₃CONHCH₂- | I₂, Hg(OAc)₂, AgOTf | Orthogonal to acid-labile groups; requires a separate deprotection step.[1] |

| tert-Butyl | tBu | (CH₃)₃C- | Hg(OAc)₂, HF, TMSBr/TFA | Orthogonal to Trt and Acm; cleavage conditions can be harsh.[1] |

| S-tert-butylthio | StBu | (CH₃)₃CS- | Reduction with thiols (e.g., DTT) or phosphines (e.g., TCEP) | Orthogonal to acid-labile groups; cleaved under reducing conditions.[1] |

| Benzyl | Bzl | C₆H₅CH₂- | Anhydrous HF | Classic choice for Boc-SPPS due to its stability to TFA.[10] |

Experimental Protocols

General Protocol for Fmoc-SPPS of a Cysteine-Containing Peptide

Solid-phase peptide synthesis is a cyclical process involving the deprotection of the Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid.

-

Resin Swelling: The synthesis resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).[4]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: The desired Fmoc-Cys(PG)-OH (where PG is the protecting group) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (Kaiser) test.[10]

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the cysteine protecting group, if acid-labile) are removed using a cleavage cocktail, typically containing TFA and scavengers.[4]

Protocol for On-Resin Deprotection of Cys(Mmt)

This protocol is used for the selective removal of the Mmt group to allow for on-resin disulfide bond formation.

-

Resin Washing: The peptide-resin is washed thoroughly with DCM.

-